(1-(Methylsulfonyl)piperidin-4-yl)methanol
Description
Contextualization within Sulfonyl Piperidine (B6355638) Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules. nih.gov The introduction of a sulfonyl group onto the piperidine nitrogen, creating an N-sulfonyl piperidine, significantly modulates the properties of the parent ring. This substitution influences the basicity of the nitrogen atom, enhances metabolic stability, and provides a vector for specific interactions with biological targets.
The synthesis of N-sulfonyl piperidines is a well-established area of organic chemistry. A common method for the preparation of compounds like (1-(Methylsulfonyl)piperidin-4-yl)methanol involves the reaction of the corresponding piperidine derivative, in this case, 4-piperidinemethanol, with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base. researchgate.net The reactivity of the piperidine nitrogen allows for the straightforward introduction of a wide array of sulfonyl groups, enabling the systematic exploration of structure-activity relationships in drug discovery programs.
The resulting sulfonamide linkage is generally stable to a variety of chemical conditions, making the N-sulfonyl piperidine moiety a robust component in the design of complex molecules. This stability, coupled with the ability of the sulfonyl group to act as a hydrogen bond acceptor, makes it a desirable feature in molecules designed to interact with specific protein targets.
Significance in Contemporary Chemical Research Paradigms
The true significance of this compound in contemporary research is highlighted by its incorporation into novel therapeutic agents. A prime example is its role as a key structural fragment in the investigational drug Opevesostat (B10861692) (also known as ODM-208 or MK-5684). selleckchem.comurotoday.commerck.com
Opevesostat is a first-in-class, orally bioavailable, and selective inhibitor of the enzyme CYP11A1 (cytochrome P450 side-chain cleavage enzyme). selleckchem.com This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones. probechem.com By inhibiting CYP11A1, Opevesostat effectively suppresses the production of steroid hormones and their precursors that can activate the androgen receptor signaling pathway. merck.com
The utility of sulfonyl piperidine derivatives extends to other areas of medicinal chemistry as well. For instance, N-sulfonyl-7-azaindoline derivatives, which share the N-sulfonyl piperidine core, have been investigated as selective M4 muscarinic acetylcholine (B1216132) receptor agonists for potential use in treating schizophrenia. nih.gov This demonstrates the versatility of the N-sulfonyl piperidine scaffold in targeting a range of biological systems.
Structure
3D Structure
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWVYKURJCBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593023 | |
| Record name | [1-(Methanesulfonyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241134-34-9 | |
| Record name | [1-(Methanesulfonyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Methylsulfonyl Piperidin 4 Yl Methanol
Direct Synthesis Approaches
The most straightforward method for the preparation of (1-(Methylsulfonyl)piperidin-4-yl)methanol involves the direct sulfonylation of a pre-existing piperidine-4-ylmethanol scaffold. This approach is predicated on the reaction between the secondary amine of the piperidine (B6355638) ring and a suitable methylsulfonylating agent.
A common and effective method is the reaction of piperidin-4-ylmethanol with methanesulfonyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or diisopropylethylamine, acts as a scavenger for the hydrochloric acid generated during the reaction. The choice of solvent is crucial and is often an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) to ensure the solubility of the reactants and facilitate the reaction. A similar synthesis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol was successfully achieved by condensing diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride using triethylamine as the base in dichloromethane. researchgate.net Another related synthesis involved the reaction of 4-hydroxypiperidine (B117109) with methanesulfonyl chloride, further supporting the viability of this direct approach.
Reaction Scheme for Direct Synthesis:
Typical Reaction Conditions for Direct Sulfonylation:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| Piperidin-4-ylmethanol | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to Room Temp |
Precursor-Based Synthesis Routes
Alternative strategies involve the use of precursors that are subsequently converted to the target molecule. These routes offer flexibility in the introduction of the methylsulfonyl group and the hydroxymethyl moiety.
Derivatization from Piperidine-4-carboxylic Acid Analogues
A versatile precursor-based approach starts with 1-(methylsulfonyl)piperidine-4-carboxylic acid. This commercially available or synthetically accessible intermediate can be reduced to the corresponding primary alcohol, this compound. The reduction can be accomplished using standard reducing agents capable of converting carboxylic acids to alcohols, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran. This method is particularly useful when the carboxylic acid precursor is more readily available than piperidin-4-ylmethanol.
Reaction Scheme for Reduction of Carboxylic Acid Precursor:
Functionalization of Piperidine Scaffolds with Methylsulfonyl Moieties
Another common precursor-based strategy employs a piperidine ring protected at the nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) group. The synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate has been demonstrated, which involves the reaction of N-Boc-4-piperidinemethanol with p-toluenesulfonyl chloride. atlantis-press.com A similar strategy can be applied using methanesulfonyl chloride to form tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate. Subsequent removal of the Boc protecting group under acidic conditions, for instance with trifluoroacetic acid in dichloromethane, would yield the desired piperidin-4-ylmethanol derivative which can then be sulfonylated at the nitrogen.
Alternatively, one could start with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, remove the Boc group first, and then perform the sulfonylation of the nitrogen. This two-step sequence provides a reliable route to the target compound. The synthesis of (1-methylpiperidin-4-yl)methanol has been achieved by the reduction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with lithium aluminum hydride, followed by methylation. chemicalbook.com A similar sequence involving sulfonylation instead of methylation is a feasible pathway.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound can be significantly enhanced by optimizing various reaction parameters. Key factors to consider include the choice of reagents, solvent, temperature, and reaction time.
For direct sulfonylation, the molar ratio of the piperidine substrate to the sulfonylating agent and the base is critical. An excess of the sulfonylating agent can lead to the formation of undesired byproducts, while an insufficient amount will result in incomplete conversion. The selection of the base is also important; sterically hindered bases can sometimes offer better selectivity. Temperature control is crucial, as many sulfonylation reactions are exothermic. Starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to proceed at room temperature can help control the reaction rate and minimize side reactions.
Parameters for Optimization in Sulfonylation Reactions:
| Parameter | Considerations |
| Solvent | Aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are common. The choice can affect solubility and reaction rates. |
| Base | Tertiary amines (e.g., triethylamine, DIPEA) or inorganic bases (e.g., potassium carbonate) can be used. The strength and steric bulk of the base can influence the outcome. |
| Temperature | Reactions are often initiated at 0 °C and then warmed to room temperature to control exothermicity and improve selectivity. |
| Stoichiometry | The molar ratios of the amine, sulfonyl chloride, and base need to be carefully controlled to maximize yield and minimize byproducts. |
Green Chemistry Principles in Synthetic Design
Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally sustainable processes. Several strategies can be employed to minimize the environmental impact of the synthesis.
One key principle is the use of greener solvents. Researchers have explored the use of water or ethanol (B145695) for the synthesis of sulfonamides, which are significantly more environmentally benign than chlorinated solvents like dichloromethane. researchgate.netsci-hub.se Catalyst-free methods, where the reaction proceeds efficiently without the need for a catalyst, are also highly desirable as they simplify purification and reduce waste. researchgate.net
Solvent-free, or neat, reaction conditions represent another green approach, where the reactants are mixed directly without a solvent. sci-hub.se This minimizes solvent waste, which is a major contributor to the environmental footprint of chemical processes. Furthermore, developing a one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. The development of a sustainable protocol for synthesizing sulfonamides using deep eutectic solvents (DESs) has also been reported, offering a reusable and environmentally friendly reaction medium. researchgate.net
The choice of reagents can also be guided by green chemistry principles. For example, using a solid-supported base could simplify the work-up procedure, as the base can be removed by simple filtration. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important metric. Synthetic routes with higher atom economy are preferred as they generate less waste.
Chemical Reactivity and Derivatization of 1 Methylsulfonyl Piperidin 4 Yl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol in (1-(Methylsulfonyl)piperidin-4-yl)methanol is a versatile functional group that can undergo a variety of transformations to yield a diverse range of derivatives. Key reactions include oxidation, esterification, and etherification.
Oxidation: The primary alcohol can be oxidized to form either the corresponding aldehyde, (1-(methylsulfonyl)piperidin-4-yl)carbaldehyde, or the carboxylic acid, 1-(methylsulfonyl)piperidine-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would favor the formation of the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would lead to the carboxylic acid. The ketone analog, 1-(methylsulfonyl)piperidin-4-one, is a commercially available compound, suggesting that the oxidation of the parent alcohol is a viable synthetic route. sigmaaldrich.com
Esterification: The hydroxyl group can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction is often catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (1-(methylsulfonyl)piperidin-4-yl)methyl acetate. A study on piperidine (B6355638) derivatives demonstrated in vitro trans-esterification, highlighting the susceptibility of ester linkages on the piperidine scaffold to enzymatic or chemical cleavage. nih.gov
Etherification: The formation of ethers from the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 4-(methoxymethyl)-1-(methylsulfonyl)piperidine.
Table 1: Representative Reactions of the Primary Alcohol Functionality
| Reaction Type | Reagent(s) | Product |
| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | (1-(Methylsulfonyl)piperidin-4-yl)carbaldehyde |
| Oxidation (to ketone) | - | 1-(Methylsulfonyl)piperidin-4-one sigmaaldrich.com |
| Oxidation (to acid) | Potassium permanganate (KMnO4) | 1-(Methylsulfonyl)piperidine-4-carboxylic acid |
| Esterification | Acetic anhydride, pyridine | (1-(Methylsulfonyl)piperidin-4-yl)methyl acetate |
| Etherification | 1. Sodium hydride (NaH)2. Methyl iodide (CH3I) | 4-(Methoxymethyl)-1-(methylsulfonyl)piperidine |
Transformations of the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring is part of a sulfonamide linkage, which influences its reactivity. While the nitrogen is already substituted with a methylsulfonyl group, transformations are still conceivable, primarily involving the cleavage of the N-S bond.
The synthesis of N-sulfonylpiperidine derivatives is commonly achieved by reacting the parent piperidine with a sulfonyl chloride in the presence of a base. For instance, the synthesis of a similar compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was accomplished by reacting the corresponding piperidin-4-yl-methanol with p-toluenesulfonyl chloride. researchgate.net This indicates that the formation of the N-methylsulfonyl bond in the title compound likely follows a similar pathway.
Cleavage of the sulfonamide bond can be achieved under specific reductive or acidic conditions, though it is generally a stable linkage. This would regenerate the secondary amine of the piperidine ring, allowing for further functionalization. For instance, deprotection of the sulfonyl group would yield piperidin-4-yl-methanol, which could then be reacted with different electrophiles to introduce alternative substituents on the nitrogen atom. nih.govmdpi.com
Modifications of the Methylsulfonyl Group
The methylsulfonyl group is generally robust and less prone to transformations compared to the alcohol or the piperidine nitrogen. However, the protons on the methyl group can potentially undergo reactions under strongly basic conditions.
The synthesis of various sulfonamide derivatives containing a piperidine moiety has been reported, where different sulfonyl chlorides are reacted with a piperidine nitrogen. mdpi.comresearchgate.net This highlights the modularity of this functional group, where analogs with different alkyl or aryl substituents on the sulfur atom could be synthesized. While direct modification of the methyl group in this compound is not commonly reported, in principle, deprotonation of the methyl group with a very strong base could generate a carbanion that could react with electrophiles, although this would require harsh conditions.
Multi-Component Reactions Incorporating the this compound Moiety
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from three or more starting materials in a single step. organic-chemistry.org The functional groups present in this compound make it a potential candidate for participation in certain MCRs.
For example, the primary alcohol could potentially be oxidized in situ to the corresponding aldehyde, which could then participate in MCRs such as the Strecker or Ugi reactions. The Strecker synthesis of α-aminonitriles involves an aldehyde, an amine, and a cyanide source. If the aldehyde derivative of the title compound were used, it could lead to the formation of more complex piperidine-containing amino acids.
Furthermore, derivatives of 4-hydroxymethylpiperidine have been utilized in the synthesis of complex structures. For instance, a Suzuki coupling protocol has been developed for the synthesis of 4-benzyl piperidines, starting from a derivative of 4-methylene piperidine, which can be conceptually derived from the alcohol of the title compound through elimination. This suggests that the core scaffold can be incorporated into advanced C-C bond-forming reaction cascades.
Table 2: Potential Multi-Component Reactions and Advanced Syntheses
| Reaction Type | Key Intermediate/Derivative | Potential Product Class |
| Strecker Reaction | (1-(Methylsulfonyl)piperidin-4-yl)carbaldehyde | α-Amino acids with a piperidine moiety |
| Ugi Reaction | (1-(Methylsulfonyl)piperidin-4-yl)carbaldehyde | Peptidomimetic structures |
| Suzuki Coupling | 4-Methylene-1-(methylsulfonyl)piperidine | 4-Arylmethyl-1-(methylsulfonyl)piperidines |
Role As a Core Scaffold and Intermediate in Advanced Chemical Synthesis
Application in the Construction of Complex Heterocyclic Systems
The structure of (1-(Methylsulfonyl)piperidin-4-yl)methanol is frequently employed as a foundational element for the synthesis of elaborate heterocyclic frameworks. Its primary alcohol provides a convenient handle for elaboration, allowing it to be tethered to other cyclic or acyclic structures through ether or ester linkages.
A notable example is its incorporation into the structure of Opevesostat (B10861692) (ODM-208), an inhibitor of the enzyme CYP11A1. pharmacompass.comnih.gov In the synthesis of Opevesostat, the (1-(methylsulfonyl)piperidin-4-yl)methoxy moiety is attached to a 4H-pyran-4-one core. pharmacompass.comnih.gov This strategic inclusion highlights the compound's role in constructing multi-ring systems where the piperidine (B6355638) sulfone unit is a critical component of the final architecture.
Furthermore, derivatives of the closely related 1-(piperidin-4-yl) scaffold are used to generate novel inhibitors of the NLRP3 inflammasome. nih.gov In these syntheses, the piperidine is coupled to a benzo[d]imidazole-2-one system to create complex molecules aimed at modulating inflammatory pathways. nih.gov The functionalized piperidine serves as a robust anchor and a key pharmacophoric element, demonstrating the utility of this class of intermediates in accessing complex and biologically relevant heterocyclic systems.
Utility in Medicinal Chemistry Building Blocks
The this compound scaffold is a privileged structure in medicinal chemistry. Its components—the piperidine ring, the methylsulfonyl group, and the hydroxymethyl linker—are strategically combined to create building blocks that can be used to optimize drug candidates.
This building block serves as a direct precursor for a range of bioactive compounds by allowing for the introduction of a specific drug-like fragment into a target molecule. The hydroxymethyl group can be readily converted into an ether, as seen in the structure of Opevesostat, or other functionalities to connect with a core molecular template.
Opevesostat, developed for its potential antineoplastic activity, is a prime example of a complex therapeutic agent derived from this precursor. nih.gov It functions as a non-steroidal, selective inhibitor of cytochrome P450 side-chain cleavage (CYP11A1), which is the first and rate-limiting step in the biosynthesis of all steroid hormones. nih.gov The inclusion of the (1-(methylsulfonyl)piperidin-4-yl)methoxy group is integral to its activity. pharmacompass.comnih.gov
Similarly, research into NLRP3 inflammasome inhibitors has utilized piperidine-based scaffolds to develop compounds that can inhibit pyroptosis and the release of interleukin-1β (IL-1β), key processes in inflammation. nih.gov By coupling the piperidine core to other heterocyclic systems, researchers have generated potent and selective modulators of this important biological target. nih.gov
Table 2: Examples of Bioactive Compounds Derived from the this compound Scaffold
| Compound Name | Therapeutic Target | Application Area | Reference |
|---|---|---|---|
| Opevesostat (ODM-208) | Cytochrome P450 11A1 (CYP11A1) | Oncology | pharmacompass.comnih.gov |
| Benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Anti-inflammatory | nih.gov |
The deliberate implementation of pharmacokinetic and pharmacodynamic (PK/PD) strategies early in the drug discovery process is crucial for developing successful therapeutics. nih.gov The this compound fragment offers several features that can be leveraged to enhance the pharmacokinetic properties of a drug candidate.
Vector for 3D Diversity: The non-planar, chair-like conformation of the piperidine ring introduces three-dimensional character into otherwise flat molecules. This can improve binding affinity and specificity for a biological target by allowing for more optimal spatial orientation within a protein's binding pocket. This increased Fsp³ (fraction of sp³ hybridized carbons) content is a desirable feature in modern drug discovery. mdpi.com
Improving Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, protecting the piperidine nitrogen from N-dealkylation, a common metabolic pathway. This can lead to a longer half-life and improved drug exposure in vivo. nih.gov
The selection of this scaffold in the design of molecules like Opevesostat reflects a strategic choice to build in favorable drug-like properties from the ground up, aligning with modern principles of effective drug design. pharmacompass.comnih.govnih.gov
Approaches to Diversity-Oriented Synthesis
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules to explore broad areas of chemical space for the discovery of new biological functions. cam.ac.uknih.gov The goal of DOS is not to synthesize a single target molecule, but to create a library of varied compounds from a common starting point. cam.ac.uk
This compound is an excellent scaffold for DOS campaigns due to its inherent functionality and drug-like properties.
Scaffold-Based Diversification: The core (1-(methylsulfonyl)piperidin-4-yl) moiety can serve as the central scaffold. The reactive hydroxymethyl group at the 4-position acts as a key diversification point. A wide array of chemical entities (R-groups) can be attached at this position via various chemical reactions (e.g., etherification, esterification, Mitsunobu reaction) to generate a large library of analogs.
Modular Approach: The synthesis can be designed in a modular fashion where the piperidine core, the sulfonyl group, and the appended R-groups can all be varied. For instance, different sulfonyl groups could be installed, or analogs of the piperidine ring itself could be used. nih.gov This multi-faceted approach allows for the systematic exploration of the chemical space around the core scaffold. nih.gov
A hypothetical DOS library based on this compound could involve reacting the starting alcohol with a diverse set of carboxylic acids or alkyl halides to rapidly generate a collection of esters or ethers. These libraries can then be screened in high-throughput assays to identify novel hits for various biological targets, embodying the core principles of using well-designed building blocks to facilitate the discovery of new bioactive molecules. mdpi.comcam.ac.uk
Pharmacological and Biological Applications of 1 Methylsulfonyl Piperidin 4 Yl Methanol Derivatives
Anti-Cancer Therapeutics
Derivatives of (1-(Methylsulfonyl)piperidin-4-yl)methanol have emerged as a promising class of compounds in the field of oncology. Their anti-cancer properties have been explored through different mechanisms of action, highlighting their potential in the development of novel cancer treatments.
Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms
While derivatives of this compound have not been widely reported as direct inhibitors of cyclin-dependent kinases (CDKs), the structurally related compound Opevesostat (B10861692) (ODM-208) demonstrates significant anti-cancer activity through an alternative mechanism. Opevesostat, which contains a (1-(methylsulfonyl)piperidin-4-yl)methoxy moiety, is a first-in-class, selective, nonsteroidal, oral inhibitor of CYP11A1. selleckchem.com CYP11A1 is a critical enzyme in the steroid biosynthesis pathway, catalyzing the conversion of cholesterol to pregnenolone (B344588), the precursor to all steroid hormones. selleckchem.comaacrjournals.org
By inhibiting CYP11A1, Opevesostat effectively blocks the production of all steroid hormones and their precursors, which can otherwise activate the androgen receptor signaling pathway. merck.com This mechanism is particularly relevant in hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC). nih.govurotoday.com The inhibition of steroidogenesis by Opevesostat leads to a suppression of tumor growth in preclinical models of CRPC. aacrjournals.org While not a direct CDK inhibitor, the anti-cancer effect of Opevesostat underscores the therapeutic potential of the this compound scaffold in oncology through potent and selective enzyme inhibition.
Evaluation of Antiproliferative Activity against Diverse Cancer Cell Lines
The antiproliferative activity of this compound derivatives has been demonstrated in various cancer cell lines, most notably through the actions of Opevesostat (ODM-208). In vitro studies have shown that Opevesostat potently inhibits the production of steroid hormones in the NCI-H295R adrenocortical carcinoma cell line. aacrjournals.orgprobechem.com This inhibition of steroidogenesis is a key driver of its antiproliferative effects in hormone-sensitive cancers.
Furthermore, the in vivo antitumor effects of Opevesostat have been assessed in a murine subcutaneous VCaP xenograft model of castration-resistant prostate cancer (CRPC). In these studies, Opevesostat demonstrated a significant inhibition of tumor growth. aacrjournals.org Clinical trials have further substantiated the anti-tumor activity of Opevesostat in patients with metastatic castration-resistant prostate cancer (mCRPC), particularly in those with activating androgen receptor mutations. nih.govlarvol.com
| Compound | Cancer Cell Line/Model | Observed Effect | Reference |
| Opevesostat (ODM-208) | NCI-H295R (Adrenocortical Carcinoma) | Inhibition of steroid hormone biosynthesis (IC50 for pregnenolone production of 15 nM) | probechem.com |
| Opevesostat (ODM-208) | VCaP (Castration-Resistant Prostate Cancer) Xenograft | Significant inhibition of tumor growth | aacrjournals.org |
| Opevesostat (ODM-208) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) patients | Anti-tumor activity, particularly in patients with androgen receptor mutations | nih.govlarvol.com |
Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study focused on the synthesis of novel thiazolidinones incorporating a 1-(methylsulfonyl)piperidine moiety demonstrated promising antimicrobial activity. selleckchem.com In this research, 1-(methylsulfonyl)piperidine-4-carbaldehyde, a derivative of this compound, was used as a key intermediate in the synthesis of a series of Schiff bases and 4-thiazolidinones. selleckchem.com
The synthesized compounds were screened for their antimicrobial activity against a selection of pathogenic microorganisms. The results indicated that both the Schiff bases and the 4-thiazolidinone (B1220212) derivatives displayed a good level of antimicrobial activity. Notably, the thiazolidinone derivatives were found to exhibit relatively higher activity compared to the Schiff base derivatives, suggesting that the thiazolidinone ring system enhances the antimicrobial potential of the 1-(methylsulfonyl)piperidine scaffold. selleckchem.com
Receptor Modulation and Ligand Development
The this compound scaffold has also been explored in the context of receptor modulation and the development of new ligands for various biological targets.
Serotonin (B10506) Receptor (e.g., 5-HT4) Antagonism
While direct evidence for the activity of this compound derivatives as 5-HT4 receptor antagonists is limited in the public domain, the broader class of piperidine (B6355638) derivatives has been extensively studied for their interaction with serotonin receptors. For instance, various 4-substituted piperidine derivatives have been shown to exhibit high affinity for the serotonin transporter (SERT). urotoday.com Moreover, a compound with a structure related to the this compound core, (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970), has been identified as a potent and selective 5-HT7 receptor antagonist. bioworld.com The presence of a sulfonyl group and a piperidine-like moiety in this compound suggests that the this compound scaffold could be a valuable starting point for the design of novel serotonin receptor modulators.
Inflammasome Inhibition (e.g., NLRP3)
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. nih.gov The development of small molecule inhibitors of the NLRP3 inflammasome is an active area of research. nih.govnih.gov While various chemical scaffolds are being explored for NLRP3 inhibition, there is currently no published research specifically linking derivatives of this compound to the inhibition of the NLRP3 inflammasome.
Exploration in Other Therapeutic Areas
Derivatives of this compound have shown significant promise in oncology, particularly in the development of inhibitors for enzymes involved in steroid biosynthesis.
A key example is Opevesostat (ODM-208) , an orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1). urotoday.comselleckchem.com CYP11A1 is the enzyme responsible for the initial and rate-limiting step in the biosynthesis of all steroid hormones, converting cholesterol to pregnenolone. urotoday.comselleckchem.com By inhibiting CYP11A1, opevesostat can suppress the production of all steroid hormones and their precursors that can activate the androgen receptor signaling pathway. merck.com
This mechanism of action is particularly relevant for the treatment of hormone-dependent cancers, such as prostate cancer. merck.com The development of prostate cancer is often driven by androgens, and blocking their production is a key therapeutic strategy. merck.com Opevesostat is being investigated for its potential to provide a more complete suppression of testosterone (B1683101) production compared to existing therapies. urotoday.com
Clinical trials are underway to evaluate the efficacy and safety of opevesostat in patients with metastatic castration-resistant prostate cancer (mCRPC). urotoday.commerck.comurotoday.com These trials are assessing its potential as a new treatment option in this patient population. urotoday.comurotoday.com
Table 1: Investigational Drug Opevesostat (ODM-208)
| Feature | Description |
|---|---|
| Drug Name | Opevesostat (ODM-208) |
| Chemical Class | Non-steroidal CYP11A1 inhibitor |
| Mechanism of Action | Inhibits the conversion of cholesterol to pregnenolone, thereby blocking the synthesis of all steroid hormones. urotoday.comselleckchem.com |
| Therapeutic Target | Cytochrome P450 11A1 (CYP11A1) urotoday.comselleckchem.com |
| Potential Indication | Metastatic castration-resistant prostate cancer (mCRPC) urotoday.commerck.comurotoday.com |
| Route of Administration | Oral urotoday.comselleckchem.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| L-371,257 |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for (1-(Methylsulfonyl)piperidin-4-yl)methanol is not widely published in publicly accessible literature, a theoretical analysis based on established chemical shift principles and data from analogous structures, such as [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, allows for a predictive interpretation. chemscene.com
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule.
Methylsulfonyl Protons (CH₃-SO₂): A sharp singlet is expected for the three equivalent protons of the methyl group attached to the sulfonyl group.
Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would present as a series of multiplets. The axial and equatorial protons on each carbon are diastereotopic, leading to complex splitting patterns. The protons on carbons adjacent to the nitrogen (C2 and C6) would be shifted downfield compared to the protons on C3 and C5 due to the inductive effect of the nitrogen and the sulfonyl group.
Methanolic Protons (CH₂-OH): The two protons of the hydroxymethyl group are expected to appear as a doublet, coupled to the proton on C4 of the piperidine ring. The hydroxyl proton itself would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on known chemical shift ranges for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃SO₂ | ~2.8 | Singlet | 3H |
| Piperidine H2, H6 (axial & equatorial) | ~3.6 | Multiplet | 4H |
| Piperidine H3, H5 (axial & equatorial) | ~1.8 | Multiplet | 4H |
| Piperidine H4 | ~1.6 | Multiplet | 1H |
| CH₂OH | ~3.4 | Doublet | 2H |
| OH | Variable | Broad Singlet | 1H |
This table is a theoretical prediction and not based on experimentally recorded data.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Methylsulfonyl Carbon (CH₃-SO₂): A single peak is expected for the methyl carbon.
Piperidine Ring Carbons: Four distinct signals are anticipated for the piperidine ring carbons (C2/C6, C3/C5, and C4). The carbons closer to the electron-withdrawing sulfonyl group (C2 and C6) would be shifted further downfield.
Methanolic Carbon (CH₂-OH): The carbon of the hydroxymethyl group would appear as a single peak.
A hypothetical ¹³C NMR data table is provided below for illustrative purposes.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₃SO₂ | ~35 |
| Piperidine C2, C6 | ~46 |
| Piperidine C3, C5 | ~30 |
| Piperidine C4 | ~39 |
| CH₂OH | ~65 |
This table is a theoretical prediction and not based on experimentally recorded data.
Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of a compound.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For this compound (C₇H₁₅NO₃S), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula with a high degree of confidence.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for analyzing its fragmentation pattern. The fragmentation in the mass spectrometer would likely involve the loss of the hydroxymethyl group, cleavage of the sulfonyl group, and fragmentation of the piperidine ring, providing further structural evidence.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching of the alcohol group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group would be prominent around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. C-H stretching vibrations would appear in the 3000-2850 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S=O stretching vibrations are also typically strong in Raman spectra. The C-S and C-N bonds would also exhibit characteristic Raman signals.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides a quantitative determination of the mass percentages of each element present, which can then be compared against the theoretical values calculated from the compound's proposed molecular formula. For this compound (C₇H₁₅NO₃S), the theoretical elemental composition is derived from its molecular weight of 193.26 g/mol . abovchem.com
The comparison between the calculated and experimentally determined values is critical. A close correlation, typically within a margin of ±0.4%, serves as a primary confirmation of the compound's elemental integrity and provides strong evidence for its structural identity and high purity.
Table 1: Theoretical Elemental Analysis Data for this compound
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 43.50% |
| Hydrogen | H | 7.82% |
| Nitrogen | N | 7.25% |
| Oxygen | O | 24.83% |
| Sulfur | S | 16.59% |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound, separating it from any starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for this purpose.
HPLC is a powerful tool for the quantitative analysis of non-volatile compounds. A significant challenge in the analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which renders standard UV detection ineffective. epa.govresearchgate.net This is a common characteristic for similar saturated piperidine structures. epa.govresearchgate.net
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | Atlantis C18 (or equivalent) |
| Mobile Phase | Isocratic mixture of 0.1% Heptafluorobutyric Acid (HFBA) in water and acetonitrile (B52724) (e.g., 90:10 v/v). epa.govresearchgate.net |
| Flow Rate | 1.0 mL/min. epa.govresearchgate.net |
| Detector | Charged Aerosol Detector (CAD). epa.govresearchgate.net |
| Column Temperature | 40°C. epa.govresearchgate.net |
TLC is a rapid, versatile, and cost-effective technique ideal for monitoring the progress of chemical reactions and for preliminary purity checks. wisc.edu It operates on the principle of separating compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. wisc.edu
For a polar compound like this compound, a normal-phase TLC setup is appropriate, using a polar stationary phase such as silica (B1680970) gel. sigmaaldrich.com Given the compound's polarity, a relatively polar solvent system is required to ensure adequate migration from the baseline. rochester.edujk-sci.com Since the analyte is not UV-active, visualization cannot be achieved simply by using a standard UV lamp at 254 nm. labster.comlibretexts.org Instead, destructive staining methods are necessary. A potassium permanganate (B83412) (KMnO₄) stain is particularly effective, as it reacts with the oxidizable alcohol functional group, appearing as a yellow or brown spot against a purple background. rochester.eduillinois.edu
Table 3: Suggested TLC Method Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | A polar solvent system, such as 5-10% methanol (B129727) in dichloromethane (B109758). rochester.edu |
| Visualization | Staining with an aqueous solution of potassium permanganate (KMnO₄) followed by gentle heating. rochester.edu |
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Given the prevalence of the piperidine (B6355638) scaffold in bioactive molecules, (1-(Methylsulfonyl)piperidin-4-yl)methanol could potentially interact with a range of protein targets, such as G-protein coupled receptors (GPCRs), kinases, or other enzymes where the piperidine ring can occupy a specific binding pocket. A hypothetical docking study could be performed against a kinase target, a common target for piperidine-containing inhibitors. nih.gov
The process would involve preparing the 3D structure of this compound and the chosen protein target. The ligand's structure would be energy-minimized, and the protein would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site. Docking simulations would then be run to generate a series of possible binding poses, which are then scored based on the predicted binding affinity.
Analysis of the top-ranking poses would reveal the specific interactions between the ligand and the protein's active site residues. It is plausible that the hydroxyl group of the methanol (B129727) substituent could act as a hydrogen bond donor or acceptor, while the oxygen atoms of the sulfonyl group could also participate in hydrogen bonding. The piperidine ring itself could engage in van der Waals interactions within a hydrophobic pocket of the binding site.
Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target
| Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |
| AutoDock Vina | -8.2 | ASP 145, LYS 72 | Hydrogen Bond with -OH and -SO2 |
| Glide | -7.9 | LEU 23, VAL 31 | Hydrophobic interactions with piperidine ring |
| GOLD | -8.5 | GLU 91, ASN 142 | Hydrogen Bond with -OH, van der Waals |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes. nih.gov An MD simulation of this compound would illuminate its conformational preferences in solution and the dynamics of its interaction with a potential protein target.
A simulation could be set up with the compound in a water box to analyze its conformational flexibility. The piperidine ring is known to exist predominantly in a chair conformation. researchgate.net The simulation would reveal the stability of this conformation and the rotational freedom of the methylsulfonyl and hydroxymethyl substituents.
Furthermore, an MD simulation of the ligand-protein complex, derived from the best-docked pose, would assess the stability of the binding mode. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time would indicate the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues would highlight flexible regions of the protein upon ligand binding. These simulations can help refine the understanding of the binding dynamics and the key interactions that stabilize the complex over time. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can provide a detailed understanding of the geometric and electronic properties of this compound.
An optimized molecular geometry can be calculated to determine the most stable three-dimensional arrangement of the atoms. Based on studies of similar piperidine sulfonamides, the piperidine ring is expected to adopt a chair conformation. researchgate.netresearchgate.net DFT calculations would provide precise bond lengths, bond angles, and dihedral angles for this conformation. These geometric parameters are crucial for understanding the molecule's shape and how it might fit into a protein binding site.
Table 2: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Hypothetical) |
| Bond Length | S-N (sulfonyl) | 1.65 Å |
| Bond Length | C-O (methanol) | 1.43 Å |
| Bond Angle | O-S-O (sulfonyl) | 119.5° |
| Dihedral Angle | C2-N1-S1-O1 | 65.0° |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of these orbitals and the HOMO-LUMO energy gap are important indicators of a molecule's chemical reactivity and kinetic stability. dntb.gov.ua
For this compound, the HOMO is likely to be localized on the electron-rich oxygen atoms of the sulfonyl and hydroxyl groups, as well as the nitrogen atom of the piperidine ring. The LUMO, on the other hand, would likely be distributed over the sulfonyl group, which can act as an electron-accepting region. A large HOMO-LUMO gap would suggest high stability and low reactivity, while a smaller gap would indicate a more reactive molecule. These calculations are valuable for predicting how the molecule might behave in a biological environment. nih.gov
Table 3: Hypothetical FMO Analysis Data for this compound
| Molecular Orbital | Energy (eV) (Hypothetical) |
| HOMO | -7.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.7 |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. ijnrd.org For this compound, a hypothetical SAR study could involve systematically modifying different parts of the molecule and assessing the impact on a hypothetical biological activity.
For instance, the methyl group on the sulfonyl moiety could be replaced with larger alkyl or aryl groups to probe for additional hydrophobic interactions in a binding pocket. The hydroxymethyl group at the 4-position could be altered to other functional groups, such as a carboxyl or an amide, to explore different hydrogen bonding patterns.
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing a mathematical relationship between the chemical structures and their biological activity. wikipedia.orgnih.gov A QSAR model for a series of analogs of this compound could be developed using various molecular descriptors, such as lipophilicity (logP), polar surface area (PSA), and electronic parameters derived from DFT calculations. Such a model could then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
Table 4: Hypothetical QSAR Descriptors for this compound and a Virtual Analog
| Compound | LogP (Hypothetical) | PSA (Ų) (Hypothetical) | Predicted Activity (IC50, µM) (Hypothetical) |
| This compound | 1.2 | 65.4 | 5.8 |
| (1-(Ethylsulfonyl)piperidin-4-yl)methanol | 1.6 | 65.4 | 4.2 |
Analysis of Noncovalent Interactions
Noncovalent interactions play a critical role in determining the three-dimensional structure of a molecule and its interactions with biological macromolecules. researchgate.net For this compound, these interactions can be analyzed both within the molecule (intramolecular) and between molecules (intermolecular).
Intramolecularly, hydrogen bonds could potentially form between the hydroxyl group and one of the sulfonyl oxygen atoms, which would influence the conformational preference of the hydroxymethyl substituent.
Intermolecularly, in a condensed phase or within a protein binding site, the compound can participate in a variety of noncovalent interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor. The sulfonyl oxygens are strong hydrogen bond acceptors. The C-H bonds of the piperidine ring can also act as weak hydrogen bond donors. Furthermore, the entire molecule can engage in van der Waals interactions. An analysis of the Hirshfeld surface, derived from theoretical calculations, could visually represent and quantify these interactions. dntb.gov.ua
Future Directions and Emerging Research Frontiers
Development of Innovative Synthetic Pathways
The synthesis of piperidine (B6355638) derivatives has evolved significantly beyond classical methods, moving towards more efficient, selective, and sustainable approaches. mdpi.com For (1-(Methylsulfonyl)piperidin-4-yl)methanol and its analogues, future research will likely focus on adopting state-of-the-art synthetic strategies to build libraries of diverse compounds for screening.
Key innovative pathways include:
Catalytic Asymmetric Synthesis : Achieving specific stereoisomers is crucial for pharmacological activity. Modern methods like rhodium-catalyzed asymmetric reductive Heck reactions can produce enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. snnu.edu.cnorganic-chemistry.org Other strategies, such as phosphine-catalyzed [4+2] annulation of imines with allenes and catalytic asymmetric deprotonation, provide concise routes to functionalized piperidines with high stereoselectivity. acs.orgacs.org
C-H Functionalization : Direct functionalization of the piperidine ring's C-H bonds is a powerful tool for creating structural diversity without the need for pre-functionalized starting materials. researchgate.netresearchgate.net Catalyst-controlled C-H insertion reactions can direct modifications to specific positions (C2, C3, or C4) on the piperidine ring, allowing for the synthesis of positional analogues that would otherwise be difficult to access. nih.govnih.gov A recently developed two-stage process combining biocatalytic C-H oxidation with radical cross-coupling offers a streamlined, cost-effective method to build complex piperidines, reducing multi-step syntheses to as few as two to five steps. news-medical.net
Flow Chemistry and Automation : Implementing continuous flow processes for the synthesis of the piperidine core and its subsequent functionalization can enhance reaction efficiency, safety, and scalability. Automation allows for the rapid production of compound libraries for high-throughput screening.
Table 1: Emerging Synthetic Strategies for Piperidine Derivatives
| Strategy | Description | Key Advantages | Reference(s) |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Uses chiral catalysts (e.g., Rhodium, Phosphine-based) to produce specific stereoisomers of piperidines from simple precursors. | High enantioselectivity, access to specific chiral molecules crucial for biological activity. | snnu.edu.cnacs.orgnih.gov |
| Direct C-H Functionalization | Selectively activates and modifies C-H bonds on the piperidine ring using catalysts (e.g., Rhodium-based). | Atom economy, reduces the need for protecting groups and pre-functionalized substrates, allows for late-stage modification. | researchgate.netnih.govnih.gov |
| Biocatalytic/Electrochemical Methods | Combines enzymes for selective oxidation with nickel electrocatalysis for cross-coupling reactions. | High selectivity, cost-effective (reduces reliance on precious metals), streamlined multi-step processes. | news-medical.net |
| Cycloaddition Reactions | Constructs the piperidine ring through reactions like the [2+2+2] cycloaddition of alkynes, alkenes, and isocyanates. | Rapid assembly of complex, polysubstituted piperidines from multiple fragments. | nih.gov |
Identification of Novel Pharmacological Targets and Mechanisms of Action
The piperidine scaffold is a cornerstone of modern pharmacology, found in drugs targeting a wide array of conditions. mdpi.comnih.gov The future for this compound lies in exploring its potential and that of its derivatives against novel and challenging biological targets.
CYP11A1 Inhibition in Oncology : A significant breakthrough is the development of Opevesostat (B10861692) (ODM-208), a compound that features the (1-(methylsulfonyl)piperidin-4-yl)methoxy moiety. wikipedia.org Opevesostat is a potent and selective inhibitor of CYP11A1, the enzyme that catalyzes the first and rate-limiting step in steroid biosynthesis. urotoday.comascopubs.org By blocking this pathway, it suppresses the production of all steroid hormones that can activate the androgen receptor, a key driver in metastatic castration-resistant prostate cancer (mCRPC). wikipedia.orgascopubs.orgmerck.com As of 2024, Opevesostat is in Phase 3 clinical trials, highlighting the immense therapeutic potential of this specific chemical scaffold. wikipedia.org
NLRP3 Inflammasome Inhibition : Chronic inflammation is linked to numerous diseases, and the NLRP3 inflammasome is a key mediator. nih.gov Researchers are actively designing inhibitors of the NLRP3 inflammasome, and piperidine-containing scaffolds have emerged as promising candidates. acs.org By modifying the this compound structure, new derivatives could be developed to target the ATPase activity of NLRP3, offering a therapeutic strategy for inflammatory disorders like gout and type 2 diabetes. nih.govacs.orgnih.gov
Antibacterial Drug Development : The sulfonylpiperidine structure is also a promising pharmacophore for new antibacterial agents. A structure-guided design approach led to the discovery of sulfonylpiperidine inhibitors of thymidylate kinase (TMK), an essential enzyme for DNA synthesis in Gram-positive bacteria like Staphylococcus aureus. nih.gov This presents an opportunity to develop derivatives of this compound as novel antibiotics, a critical need in an era of growing antimicrobial resistance.
Central Nervous System (CNS) Targets : Piperidine derivatives are prevalent in CNS drugs. gii.co.jp The scaffold is amenable to modifications that could yield ligands for various receptors, such as opioid receptors (MOPR, KOPR) or serotonin (B10506) receptors, which are targets for pain, depression, and other neurological disorders. wipo.int
Integration with Advanced Drug Delivery Systems
To maximize therapeutic efficacy and minimize potential off-target effects, integrating piperidine-based compounds like derivatives of this compound with advanced drug delivery systems is a key research frontier. These systems can control the release of the drug, improve its solubility, and target it to specific tissues.
Future research will likely focus on:
Polymeric Nanoparticles : Encapsulating the compound within biodegradable polymeric nanoparticles can protect it from premature degradation, control its release profile, and potentially target it to cancer cells through the enhanced permeability and retention (EPR) effect or by attaching specific targeting ligands to the nanoparticle surface.
Hydrogel-Based Systems : For localized delivery, the compound could be incorporated into thermo-sensitive or pH-responsive hydrogels. These systems could be injected as a liquid and form a gel at the target site (e.g., a tumor or an area of inflammation), releasing the drug over an extended period.
Bioactive Polymeric Films : Piperidine-based compounds can be integrated into polymeric films, such as those made from sodium alginate and polyvinyl alcohol (PVA). nih.gov Such films can provide controlled release and are being explored for applications like antimicrobial wound dressings. nih.gov The inherent bioactivity of piperidine derivatives could be combined with the drug release properties of the film. nih.gov
Prodrug Strategies : The hydroxymethyl group on this compound is an ideal handle for creating prodrugs. By attaching a promoiety, the drug's solubility and pharmacokinetic properties can be improved, with the active compound being released only after enzymatic or chemical cleavage at the target site.
Applications in Materials Science and Polymer Chemistry
The unique structural features of this compound—the stable piperidine ring, the polar sulfonyl group, and the reactive hydroxyl group—make it an interesting building block for novel functional materials and polymers.
High-Performance Optical Polymers : The sulfonyl group is known to have moderately high molecular refraction and very low dispersion. usst.edu.cnoptica.org Incorporating sulfonyl-containing monomers into polyesters can create materials with a high Abbe number, a measure of low chromatic dispersion, which is desirable for high-quality lenses and optical components. usst.edu.cnoptica.org The hydroxyl group of the title compound could be used to polymerize it into new polyesters or polyurethanes with unique optical properties.
Polymer Stabilizers : Sterically hindered piperidine derivatives are widely used as light and heat stabilizers in polymers like polyolefins and polyvinyl chloride. google.comgoogle.com They act as radical scavengers, protecting the material from degradation caused by UV light and heat. The this compound scaffold could be developed into a new class of polymer stabilizers.
Functional Polymers and Resins : The sulfonyl group can impart specific properties to polymers, such as improved thermal stability or altered solubility. imaging.orgresearchgate.nettandfonline.com The title compound could be used as a monomer or a functional additive in the synthesis of specialty polymers, such as ion-exchange resins or coatings with specific surface properties.
Radioligand Development for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes. The development of novel PET radioligands is crucial for diagnosing diseases and monitoring treatment responses. The this compound scaffold is a promising starting point for creating new PET tracers.
The development process would involve:
Scaffold Modification and Labeling : To be used for PET, the molecule must be labeled with a positron-emitting radionuclide, most commonly carbon-11 (B1219553) (t½ ≈ 20.4 min) or fluorine-18 (B77423) (t½ ≈ 109.8 min). mdpi.com
¹¹C-Labeling : The nitrogen on the piperidine ring or the oxygen of the hydroxyl group could be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate, a common and robust radiolabeling strategy. nih.govresearchgate.net The existing methyl group on the sulfonyl moiety also suggests that a ¹¹C-labeled version could be synthesized from a desmethyl precursor.
¹⁸F-Labeling : A fluorine atom could be introduced into the molecule, or more commonly, a fluoroalkyl group (e.g., a 2-[¹⁸F]fluoroethyl group) could be attached to the piperidine nitrogen. mdpi.comnih.gov This "building block" approach is widely used for creating ¹⁸F-labeled PET tracers. duke.edursc.org
Targeting Specific Pathologies : The choice of target would be guided by the pharmacological profile of the non-radioactive derivatives (as discussed in section 8.2). For instance:
Cancer Imaging : An ¹⁸F- or ¹¹C-labeled analogue of Opevesostat could be developed to image CYP11A1 expression in prostate and other hormone-dependent cancers, potentially helping to select patients for therapy or monitor treatment efficacy.
Neuroinflammation Imaging : Given the role of piperidine scaffolds in CNS drugs, derivatives could be designed to target receptors or enzymes involved in neuroinflammation, such as CSF1R, for which ¹⁸F-labeled piperidine-containing ligands have been developed. mdpi.comnih.gov
Inflammation Imaging : A radiolabeled version of an NLRP3 inflammasome inhibitor could provide a non-invasive tool to visualize and quantify inflammation in diseases like atherosclerosis or autoimmune disorders.
Table 2: Common Radionuclides for PET Imaging
| Radionuclide | Half-Life (t½) | Max. Positron Energy (Eβ+ max) | Key Advantages | Common Labeling Strategy |
|---|---|---|---|---|
| Carbon-11 (¹¹C) | 20.4 minutes | 0.96 MeV | Allows for multiple scans in one day; identical to natural carbon, so no change in pharmacology. | [¹¹C]Methylation of amines, alcohols, thiols using [¹¹C]CH₃I or [¹¹C]CH₃OTf. nih.govresearchgate.netsemanticscholar.org |
| Fluorine-18 (¹⁸F) | 109.8 minutes | 0.64 MeV | Longer half-life allows for complex synthesis and distribution to off-site facilities; lower positron energy yields higher resolution images. | Nucleophilic substitution with [¹⁸F]fluoride on a precursor with a leaving group; attachment of an ¹⁸F-labeled building block (e.g., [¹⁸F]fluoroethyl tosylate). mdpi.comduke.edursc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(Methylsulfonyl)piperidin-4-yl)methanol, and how can reaction yields be improved?
- Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or sulfonylation reactions. For example, sulfonylation of piperidin-4-ylmethanol with methylsulfonyl chloride in anhydrous conditions (e.g., dichloromethane or THF) under inert atmosphere (argon/nitrogen) is a common approach. Catalytic bases like triethylamine or DMAP can enhance reactivity . Refluxing with propionic anhydride (as demonstrated in piperidine carboxylate synthesis) may improve yields by facilitating intermediate stabilization . Post-reaction purification via liquid-liquid extraction (e.g., CHCl₃/water) and column chromatography (silica gel, gradient elution) is critical to isolate high-purity product .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming the methylsulfonyl and piperidine-methanol moieties. Key signals include the methylsulfonyl singlet (~δ 3.0 ppm in ¹H NMR) and piperidine ring protons (δ 1.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight (calculated for C₇H₁₅NO₃S: 193.07 g/mol). Purity can be assessed via HPLC with a C18 column and mobile phase buffered with sodium acetate/1-octanesulfonate (pH 4.6) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound’s stability is influenced by moisture and temperature. Store under argon at –20°C in amber vials to prevent sulfonyl group hydrolysis. Periodic analysis via TLC or HPLC is recommended to detect degradation products (e.g., piperidin-4-ylmethanol or sulfonic acid derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Methodological Answer : Systematic SAR studies should focus on modifying the piperidine ring (e.g., introducing substituents at C3/C5) or replacing the methylsulfonyl group with alternative sulfonamides (e.g., aryl-sulfonyl). Biological assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (using software like AutoDock or Schrödinger) can identify key pharmacophoric features . For example, piperidine sulfonamides in PubChem (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) show receptor affinity, suggesting analogous modifications could enhance target specificity .
Q. What strategies resolve enantiomeric impurities in this compound synthesis?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enantioselective chromatography (Chiralpak AD-H column) is effective. Asymmetric synthesis routes, such as catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes), can also minimize racemization .
Q. How can researchers investigate the metabolic fate of this compound in in vitro models?
- Methodological Answer : Use hepatic microsomal assays (human/rat S9 fractions) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at C3/C5). LC-HRMS or Q-TOF analysis detects metabolites, while MS/MS fragmentation confirms structures. Reference metabolites like [1-(4-aminophenyl)piperidin-4-yl]methanol (exact mass 206.1267) provide analogs for comparative profiling .
Q. What in silico models predict the physicochemical properties of this compound for drug-likeness assessment?
- Methodological Answer : Tools like SwissADME or QikProp calculate logP (∼1.2), topological polar surface area (∼60 Ų), and solubility. Molecular dynamics simulations (GROMACS) assess membrane permeability, while ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity risk) .
Q. How can the compound’s potential as a kinase inhibitor be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
